molecular formula C9H12N2O6 B159358 alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid CAS No. 131417-68-0

alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid

Cat. No. B159358
CAS RN: 131417-68-0
M. Wt: 244.20 g/mol
InChI Key: OKLRJJIBPYTEDZ-UHFFFAOYSA-N
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Description

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a synthetic compound that acts as an agonist for the AMPA receptor, a type of ionotropic glutamate receptor. AMPA is widely used in scientific research to study the function and regulation of glutamate receptors in the brain. In

Mechanism of Action

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid binds to the this compound receptor, causing it to open and allow the influx of cations such as sodium and calcium into the cell. This depolarizes the cell membrane, leading to the generation of an action potential. The activation of this compound receptors also leads to the activation of other signaling pathways, including the MAPK/ERK pathway, which is involved in synaptic plasticity and cell survival.
Biochemical and Physiological Effects:
The activation of this compound receptors has a wide range of biochemical and physiological effects. In the brain, this compound receptors play a crucial role in synaptic plasticity, learning, and memory. The activation of this compound receptors leads to the strengthening of synaptic connections between neurons, which is thought to underlie learning and memory. This compound receptors are also involved in the regulation of neuronal excitability, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid has several advantages for lab experiments. It is a highly selective agonist for the this compound receptor, allowing researchers to study its effects on this receptor specifically. It is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, there are also limitations to its use. This compound can activate other glutamate receptors, particularly the kainate receptor, at high concentrations. This can lead to off-target effects and complicate data interpretation. Additionally, the use of this compound in animal studies requires careful consideration of ethical issues, as its activation can lead to seizures and other adverse effects.

Future Directions

For alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid research include the development of this compound receptor modulators and the study of this compound receptor trafficking and regulation.

Synthesis Methods

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of isoxazole-4-carboxylic acid with methylamine and acrolein, followed by esterification with methanol and hydrolysis with potassium hydroxide. This method yields this compound with high purity and yield.

Scientific Research Applications

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid is widely used in scientific research to study the function and regulation of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a crucial role in synaptic plasticity, learning, and memory. This compound receptors are particularly important, as they mediate fast synaptic transmission in the brain. This compound can be used to activate or block this compound receptors, allowing researchers to study their function and regulation in a controlled manner.

properties

IUPAC Name

2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13/h6H,2-3,10H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLRJJIBPYTEDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926613
Record name 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130146-18-8, 131417-68-0
Record name 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130146188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131417680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[3-(Carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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